molecular formula C12H9Br2NO2S B2479407 4-bromo-N-(3-bromophenyl)benzenesulfonamide CAS No. 349404-99-5

4-bromo-N-(3-bromophenyl)benzenesulfonamide

Cat. No.: B2479407
CAS No.: 349404-99-5
M. Wt: 391.08
InChI Key: IVCLEMBBYDDEQW-UHFFFAOYSA-N
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Description

4-Bromo-N-(3-bromophenyl)benzenesulfonamide (chemical formula: C₁₂H₉Br₂NO₂S) is a sulfonamide derivative featuring two bromine substituents: one on the benzene ring of the sulfonamide group (para position) and another on the aniline ring (meta position). This compound is characterized by its sulfonamide (-SO₂NH-) functional group, which enables hydrogen bonding and interaction with biological targets. Its molecular weight is 392.1 g/mol, as confirmed by mass spectrometry (ESI [M+H]⁺: 392.1) . The bromine atoms contribute to its hydrophobic properties and electronic effects, influencing reactivity and binding affinity. The compound has been synthesized via nucleophilic substitution reactions and characterized using NMR, MS, and X-ray crystallography .

Properties

IUPAC Name

4-bromo-N-(3-bromophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Br2NO2S/c13-9-4-6-12(7-5-9)18(16,17)15-11-3-1-2-10(14)8-11/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCLEMBBYDDEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Br2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-bromo-N-(3-bromophenyl)benzenesulfonamide typically involves the amidation reaction. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with 3-bromoaniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

4-bromo-N-(3-bromophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

4-Bromo-N-(3-bromophenyl)benzenesulfonamide exhibits a range of biological activities, making it a valuable compound in pharmacology.

  • Antimicrobial Properties : Research has shown that derivatives of benzenesulfonamides, including 4-bromo variants, possess strong antimicrobial activity against drug-resistant strains of Mycobacterium abscessus and other pathogenic bacteria. These compounds have been evaluated for their efficacy against multidrug-resistant strains, indicating potential as novel antimicrobial agents .
  • Antitumor Activity : The compound has demonstrated antitumor properties in various studies. For instance, sulfonamide derivatives have been reported to inhibit the proliferation of cancer cells in vitro and in vivo, with some compounds entering clinical trials for their anticancer effects. The mechanism often involves the inhibition of carbonic anhydrase IX, which is overexpressed in several tumors .
  • DNA Repair Enhancement : Notably, this compound acts as an enhancer of homologous recombination by stimulating the activity of RAD51, a protein crucial for DNA repair processes. This property makes it particularly useful in enhancing CRISPR-mediated genome editing techniques, significantly increasing knock-in efficiencies both in vitro and in vivo .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Study on Antimicrobial Activity : A study conducted on various benzenesulfonamide derivatives highlighted their effectiveness against M. abscessus. This research demonstrated that certain modifications to the benzenesulfonamide structure could enhance antimicrobial potency, suggesting pathways for developing new drugs .
  • Cancer Research Trials : Clinical trials involving carbonic anhydrase inhibitors derived from sulfonamides have shown promising results in reducing tumor growth without significant cytotoxicity to normal cells. This indicates the potential for this compound to be part of combination therapies for cancer treatment .
  • CRISPR Applications : In genetic engineering studies, this compound has been utilized to improve the efficiency of CRISPR technology by enhancing the function of RAD51 during DNA repair processes. This application is critical for advancing gene therapy techniques and genetic modifications .

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-bromophenyl)benzenesulfonamide involves its interaction with various molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site . This inhibition can disrupt essential biological processes in bacteria, leading to their death. Additionally, the compound’s bromine atoms can participate in halogen bonding, enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Structural Features

Sulfonamide derivatives vary in substituent patterns, which critically influence molecular geometry, intermolecular interactions, and bioactivity. Key structural comparisons include:

Compound Name Substituents (Position) Dihedral Angle (Benzene Rings) Key Structural Notes Reference
4-Bromo-N-(3-bromophenyl)benzenesulfonamide Br (C4 of sulfonamide); Br (C3 of aniline) 41.17° U-shaped conformation; moderate ring tilt
4-Bromo-N-(4-bromophenyl)benzenesulfonamide Br (C4 of sulfonamide); Br (C4 of aniline) 38.5° Reduced steric hindrance; planar stacking
4-Bromo-N-(4-nitrophenyl)benzenesulfonamide Br (C4 of sulfonamide); NO₂ (C4 of aniline) 32.6° Increased planarity due to nitro group
4-Bromo-N-(4-pyridyl)benzenesulfonamide Br (C4 of sulfonamide); pyridyl (N-linked) N/A Enhanced hydrogen bonding with pyridyl N
4-Bromo-N-(propylcarbamoyl)benzenesulfonamide Br (C4); propylcarbamoyl (N-linked) N/A L-shaped geometry; hydrogen-bonded chains

Key Observations :

  • The dihedral angle between benzene rings in this compound (41.17°) is larger than in analogs with para-substituted aniline groups (e.g., 38.5° in the 4-bromo-aniline derivative), indicating greater steric distortion .
  • Bulky substituents (e.g., trifluoromethyl, butyl) increase lipophilicity but reduce solubility in polar solvents .
Physicochemical Properties
Property This compound 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide 4-Bromo-N-(3-fluoro-4-methylphenyl)benzenesulfonamide
Molecular Weight (g/mol) 392.1 380.2 344.2
Solubility (Polar Solvents) Low Moderate in DMSO Low
LogP (Lipophilicity) ~3.5 (estimated) ~4.2 ~3.8
Hydrogen Bond Acceptors/Donors 4/1 3/1 3/1

Key Observations :

  • The trifluoromethyl group in 4-bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide enhances hydrophobicity (LogP ~4.2), favoring membrane permeability but limiting aqueous solubility .
  • Fluorine substituents (e.g., in 3-fluoro-4-methylphenyl derivatives) improve metabolic stability and bioavailability .

Key Observations :

  • The dual bromine substitution in this compound may enhance binding to hydrophobic enzyme pockets (e.g., mutated IDH1) but shows lower potency compared to optimized derivatives like TAS1553 .
  • Sulfonamides with carbamoyl or oxadiazole moieties exhibit antidiabetic activity via PPAR activation or PTP1B inhibition, highlighting the role of auxiliary functional groups .

Biological Activity

4-bromo-N-(3-bromophenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities, including antibacterial, antitumor, and antiviral properties. This article explores the compound's biological activity, mechanisms of action, pharmacokinetics, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H9Br2NO2S
  • Molecular Weight : 364.07 g/mol

The compound features two bromine atoms and a sulfonamide group, contributing to its reactivity and biological profile.

Sulfonamides, including this compound, primarily act by inhibiting bacterial folic acid synthesis, which is essential for nucleic acid synthesis and amino acid metabolism. This mechanism leads to bacteriostatic effects against a range of pathogens.

Biochemical Pathways

  • Inhibition of Dihydropteroate Synthase : The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.
  • Antitumor Activity : Preliminary studies suggest that the compound may interfere with cancer cell proliferation through apoptosis induction and cell cycle arrest .

Pharmacokinetics

The pharmacokinetic profile indicates:

  • Absorption : High gastrointestinal absorption is predicted.
  • Distribution : Likely to permeate the blood-brain barrier.
  • Metabolism : Potential interactions with cytochrome P450 enzymes have been noted, indicating possible hepatic metabolism .

Antibacterial Activity

In vitro studies have demonstrated significant antibacterial activity against various strains:

  • E. coli : MIC of 6.72 mg/mL
  • S. aureus : MIC of 6.63 mg/mL
  • P. aeruginosa : MIC of 6.67 mg/mL

These results indicate the compound's potential as a novel antibacterial agent .

Antitumor Activity

Research has shown that sulfonamide derivatives exhibit promising antitumor effects:

  • Cell Lines Tested : HT29 (colon cancer), MCF7 (breast cancer).
  • IC50 Values : Notably low IC50 values were observed, suggesting effective inhibition of tumor cell growth.

Comparative Analysis with Similar Compounds

A comparison with other sulfonamide derivatives highlights differences in biological activity:

Compound NameAntibacterial Activity (MIC)Antitumor Activity (IC50)
This compoundE. coli: 6.72 mg/mLLow IC50
3-bromo-N-(3-fluorophenyl)benzenesulfonamideE. coli: 7.00 mg/mLModerate IC50
4-bromo-N,N,3-trimethylbenzenesulfonamideE. coli: 8.00 mg/mLHigh IC50

This table illustrates that while all compounds possess antibacterial properties, their efficacy varies significantly.

Case Studies and Research Findings

  • In Vivo Studies : A study evaluating anti-inflammatory effects showed that sulfonamide derivatives could reduce carrageenan-induced edema in rat models by over 90%, indicating substantial anti-inflammatory potential .
  • Spectroscopic Analysis : Multi-spectroscopic techniques revealed strong binding interactions between the compound and serum albumin, suggesting implications for drug delivery systems .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-bromo-N-(3-bromophenyl)benzenesulfonamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves sequential bromination and sulfonylation. For example, brominated aniline derivatives are reacted with sulfonyl chlorides in polar aprotic solvents (e.g., DMF or DMSO) under inert atmospheres. Reaction optimization includes:

  • Temperature control (e.g., 0–5°C for exothermic steps).
  • Catalytic bases (e.g., triethylamine) to neutralize HCl byproducts.
  • Monitoring via TLC and NMR to confirm intermediate formation .
    • Critical Step : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal diffraction (Mo/Kα radiation) resolves bond lengths, angles, and intermolecular interactions (e.g., Br···Br contacts [3.5 Å] and N–H···O hydrogen bonds). Refinement using SHELX software accounts for disorder and thermal motion .
  • Spectroscopy : 1^1H/13^13C NMR confirms substituent positions, while FT-IR identifies sulfonamide S=O stretches (~1350 cm1^{-1}) .

Q. What are the primary biological targets or activities reported for this compound?

  • Methodological Answer :

  • Enzyme inhibition : Assess activity via fluorometric assays (e.g., carbonic anhydrase inhibition). IC50_{50} values correlate with bromine’s electron-withdrawing effects.
  • Receptor binding : Radioligand displacement studies quantify affinity for targets like GPCRs. Molecular docking (AutoDock Vina) predicts binding poses .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen position, substituents) influence biological activity?

  • Methodological Answer :

  • SAR Table :
Compound VariationBiological Effect (vs. Parent)Key Data Source
4-Br → 4-ClReduced enzyme affinity (ΔIC50_{50} +2 µM)
3-Br-phenyl → 3-OCH3_3-phenylEnhanced solubility; similar IC50_{50}
N-(Pyrazolyl) vs. N-(Imidazo[1,2-a]pyridinyl)10-fold higher potency
  • Mechanistic Insight : Bromine’s electronegativity enhances target binding via halogen bonding, while bulky substituents improve pharmacokinetics .

Q. How can crystallographic data contradictions (e.g., disorder, thermal motion) be resolved during structural refinement?

  • Methodological Answer :

  • High-resolution data : Use synchrotron radiation (λ = 0.7 Å) to improve resolution (<0.8 Å).
  • Software tools : SHELXL’s PART and DFIX commands model disorder. Validate with Rint_{int} < 5% and CC > 90% .
  • Cross-validation : Compare with DFT-optimized geometries (Gaussian 16) to confirm torsion angles (e.g., C–S–N–C torsion ≈68°) .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize transition states (B3LYP/6-311+G(d,p)) to model SN_\text{N}Ar mechanisms. Calculate activation energies (ΔG^‡) for bromide displacement.
  • Solvent Effects : COSMO-RS simulations predict rate enhancements in DMSO vs. THF .

Q. How can conflicting bioactivity data (e.g., IC50_{50} variability) be addressed in pharmacological studies?

  • Methodological Answer :

  • Assay standardization : Use internal controls (e.g., acetazolamide for carbonic anhydrase).
  • Data normalization : Correct for cell viability (MTT assay) and protein concentration (Bradford).
  • Meta-analysis : Pool results from >3 independent replicates; apply Grubbs’ test to exclude outliers .

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